molecular formula C9H6N2O3 B12829440 3-formyl-1H-indazole-7-carboxylicacid

3-formyl-1H-indazole-7-carboxylicacid

Cat. No.: B12829440
M. Wt: 190.16 g/mol
InChI Key: YADFCYCNTOBCGT-UHFFFAOYSA-N
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Description

3-formyl-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of 3-formyl-1H-indazole-7-carboxylic acid includes a formyl group at the 3-position and a carboxylic acid group at the 7-position, making it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1H-indazole-7-carboxylic acid typically involves the cyclization of substituted o-nitrobenzaldehydes with hydrazine derivatives. One common method is the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole ring .

Industrial Production Methods

Industrial production of 3-formyl-1H-indazole-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-formyl-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: 3-carboxy-1H-indazole-7-carboxylic acid.

    Reduction: 3-hydroxymethyl-1H-indazole-7-carboxylic acid.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

3-formyl-1H-indazole-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. This compound is particularly known for its role as a kinase inhibitor, where it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Similar structure but lacks the formyl group.

    1H-indazole-3-carboxaldehyde: Similar structure but lacks the carboxylic acid group.

    Indole-3-acetic acid: Contains an indole ring with a carboxylic acid group at the 3-position.

Uniqueness

3-formyl-1H-indazole-7-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the indazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-formyl-2H-indazole-7-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-4-7-5-2-1-3-6(9(13)14)8(5)11-10-7/h1-4H,(H,10,11)(H,13,14)

InChI Key

YADFCYCNTOBCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(=O)O)C=O

Origin of Product

United States

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